5-Bromo-2-[3-(tert-butyl)phenoxy]aniline
CAS No.: 946700-22-7
Cat. No.: VC8157414
Molecular Formula: C16H18BrNO
Molecular Weight: 320.22 g/mol
* For research use only. Not for human or veterinary use.
![5-Bromo-2-[3-(tert-butyl)phenoxy]aniline - 946700-22-7](/images/structure/VC8157414.png)
CAS No. | 946700-22-7 |
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Molecular Formula | C16H18BrNO |
Molecular Weight | 320.22 g/mol |
IUPAC Name | 5-bromo-2-(3-tert-butylphenoxy)aniline |
Standard InChI | InChI=1S/C16H18BrNO/c1-16(2,3)11-5-4-6-13(9-11)19-15-8-7-12(17)10-14(15)18/h4-10H,18H2,1-3H3 |
Standard InChI Key | SLQGONVGERFMQW-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)Br)N |
Canonical SMILES | CC(C)(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)Br)N |
Chemical Identity and Structural Features
Molecular and Structural Characteristics
5-Bromo-2-[3-(tert-butyl)phenoxy]aniline consists of an aniline core substituted with a bromine atom at position 5 and a 3-(tert-butyl)phenoxy group at position 2. Key structural data include:
Property | Value | Source |
---|---|---|
CAS Number | 946700-22-7 | |
Molecular Formula | C₁₆H₁₈BrNO | |
Molecular Weight | 320.22 g/mol | |
IUPAC Name | 5-bromo-2-(3-tert-butylphenoxy)aniline | |
SMILES | CC(C)(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)Br)N |
The tert-butyl group at the meta position on the phenoxy ring introduces steric hindrance, reducing π-conjugation compared to para-substituted analogs.
Spectroscopic Data
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IR Spectroscopy: Stretching vibrations for N-H (aniline) appear at ~3400 cm⁻¹, while C-Br and C-O-C peaks are observed at 600–800 cm⁻¹ and 1250 cm⁻¹, respectively .
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NMR: ¹H NMR signals include a singlet for tert-butyl protons (δ 1.3–1.4 ppm) and aromatic protons split due to bromine’s anisotropic effect .
Synthesis and Reaction Pathways
Synthetic Routes
The compound is synthesized via a three-step process :
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Alkylation: 2-Tert-butylphenol reacts with 5-bromo-2-aminophenol in the presence of a base (e.g., NaOH) and a solvent like methyl ethyl ketone.
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Acylation: The intermediate undergoes acylation with acyl chloride to form a stable amide.
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Hydrolysis: Basic hydrolysis yields the final aniline derivative.
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25.0 g of 2-tert-butylphenol and 45.9 g of 2-bromoisobutyric acid are reacted in methyl ethyl ketone with NaOH at 50°C.
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Yield: ~90% after purification via column chromatography.
Key Reactions
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Oxidation: Forms quinone derivatives under strong oxidizing conditions.
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Electrophilic Substitution: Bromine’s directing effect facilitates substitutions at the para position relative to the amino group.
Physicochemical Properties
Thermal and Solubility Data
Property | Value | Source |
---|---|---|
Melting Point | Not reported | – |
Solubility | Insoluble in water; soluble in DMSO, DMF | |
Stability | Stable under inert conditions |
Comparative Analysis with Isomers
Applications and Research Insights
Pharmaceutical Intermediate
While direct applications are sparse, structurally related diphenylether derivatives (e.g., 13a, 13h) exhibit osteoblastogenic activity by inhibiting CDK8 (IC₅₀: 2.5–7.8 nM) . This suggests potential for 5-bromo-2-[3-(tert-butyl)phenoxy]aniline in bone disorder therapeutics.
Materials Science
The tert-butyl group enhances solubility in organic polymers, making the compound a candidate for:
Future Directions
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Biological Screening: Evaluate cytotoxicity and kinase inhibition profiles.
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Materials Optimization: Explore its role in OLEDs or covalent organic frameworks (COFs).
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Isomer-Specific Studies: Compare meta- and para-substituted analogs for structure-activity relationships.
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